

Viscosity of 1,10-Decanediol Diacrylate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,10-Decanediol diacrylate*

Cat. No.: B083208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol diacrylate (DDDA) is a difunctional monomer utilized in a variety of applications, including the formulation of coatings, inks, and adhesives, as well as in the synthesis of polymers for biomedical applications.^[1] Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers. A critical physical property of this monomer is its viscosity, which significantly influences its handling, processing, and performance characteristics in various formulations. This technical guide provides a comprehensive overview of the viscosity of **1,10-Decanediol diacrylate**, including its measured value, standard measurement protocols, and expected temperature dependence.

Core Properties of 1,10-Decanediol Diacrylate

Property	Value	Reference
CAS Number	13048-34-5	[1]
Molecular Formula	C ₁₆ H ₂₆ O ₄	[1]
Molecular Weight	282.38 g/mol	[2]
Appearance	Clear liquid	[3]
Density at 25°C	0.9708 g/mL	[3]

Viscosity Data

The viscosity of a fluid is a measure of its resistance to flow. For a monomer like **1,10-Decanediol diacrylate**, viscosity is a key parameter for applications such as inkjet printing, coating formulations, and resin infusion processes, where controlled flow behavior is essential.

Temperature (°C)	Viscosity (mPa·s or cPs)	Reference
25	10	[3]

Temperature Dependence of Viscosity

While specific experimental data for the temperature-dependent viscosity of **1,10-Decanediol diacrylate** is not readily available in the public domain, the viscosity of liquids, including acrylate monomers, generally decreases with increasing temperature. This relationship can often be described by the Arrhenius equation for viscosity:

$$\eta = A \cdot e^{(E_a / RT)}$$

Where:

- η is the dynamic viscosity
- A is a pre-exponential factor
- E_a is the activation energy for viscous flow
- R is the universal gas constant
- T is the absolute temperature in Kelvin

For similar diacrylate systems, a reduction in viscosity with increasing temperature is a well-documented phenomenon.^[1] This is attributed to the increase in molecular thermal energy, which overcomes the intermolecular forces of attraction, allowing the molecules to move past each other more easily.

Experimental Protocols for Viscosity Measurement

The viscosity of **1,10-Decanediol diacrylate** can be accurately determined using standard methods employing either capillary viscometers or rotational viscometers.

Method 1: Kinematic Viscosity Measurement using a Capillary Viscometer (ASTM D445 / ISO 3104)

This method is suitable for determining the kinematic viscosity of transparent liquids. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature water bath with a precision of $\pm 0.02^{\circ}\text{C}$
- Stopwatch accurate to 0.1 seconds
- Thermometer with appropriate range and accuracy

Procedure:

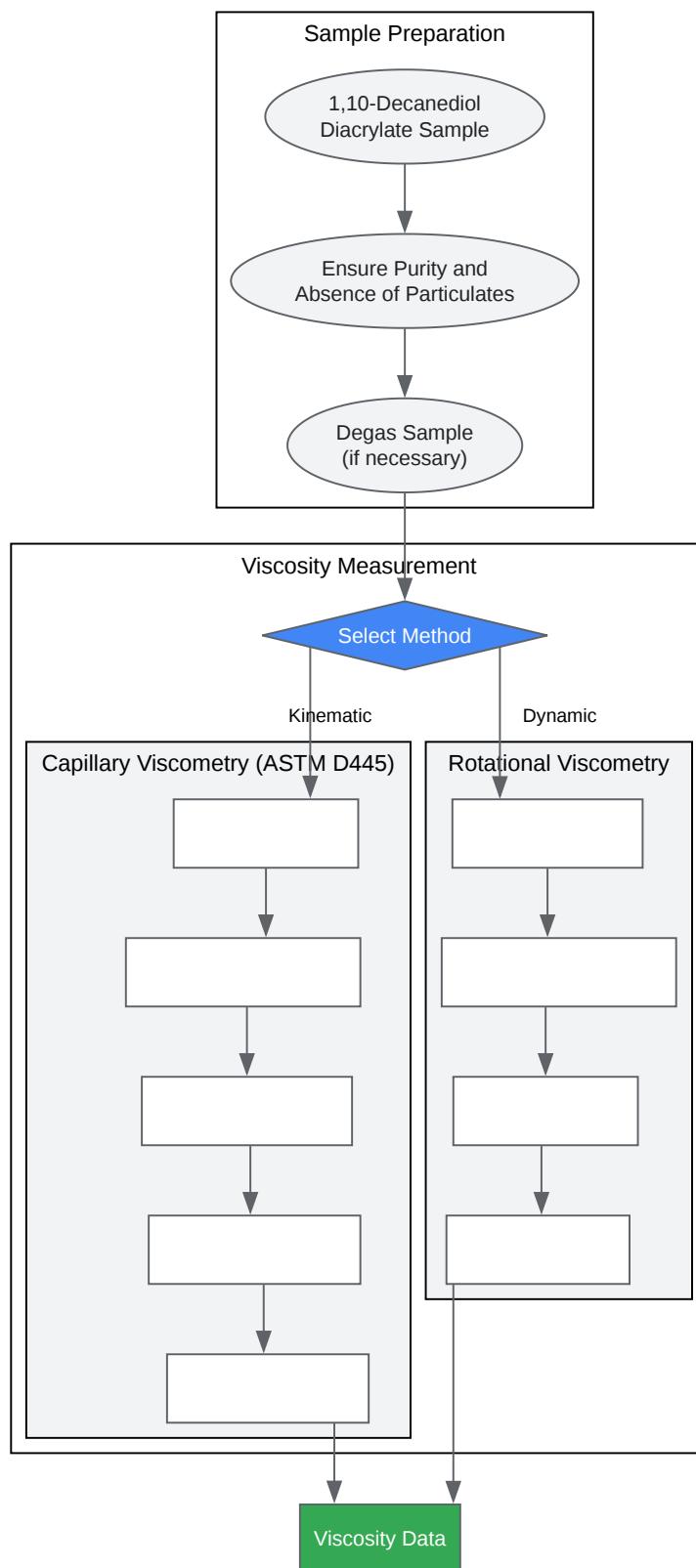
- Sample Preparation: Ensure the **1,10-Decanediol diacrylate** sample is free of any air bubbles or particulate matter.
- Viscometer Charging: Charge the viscometer with the sample in accordance with the manufacturer's instructions for the specific type of viscometer being used.
- Temperature Equilibration: Place the charged viscometer in the constant temperature bath, ensuring the capillary portion is fully submerged. Allow at least 30 minutes for the sample to reach thermal equilibrium.
- Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow freely back down the capillary.

- **Timing:** Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.
- **Repeat Measurements:** Perform at least three consecutive measurements. The flow times should be within an acceptable range of repeatability as specified in the standard method.
- **Calculation:** The kinematic viscosity (ν) is calculated using the following equation: $\nu = C * t$
Where:
 - C is the calibration constant of the viscometer (in mm^2/s^2)
 - t is the average flow time (in s)
- **Dynamic Viscosity Calculation:** The dynamic viscosity (η) is calculated as: $\eta = \nu * \rho$ Where:
 - ρ is the density of the monomer at the measurement temperature (in g/cm^3 or kg/m^3)

Method 2: Dynamic Viscosity Measurement using a Rotational Viscometer

This method directly measures the dynamic viscosity by sensing the torque required to rotate a spindle immersed in the fluid at a constant speed.

Apparatus:


- Rotational viscometer with appropriate spindle geometry (e.g., cone-and-plate or concentric cylinder)
- Temperature-controlled sample holder or water bath
- Calibrated thermometer

Procedure:

- **Instrument Setup:** Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

- Sample Loading: Place the required volume of **1,10-Decanediol diacrylate** into the sample cup.
- Temperature Control: Bring the sample to the desired measurement temperature and allow it to equilibrate.
- Measurement: Immerse the spindle in the sample to the correct depth. Start the motor and allow the reading to stabilize.
- Data Recording: Record the viscosity reading directly from the instrument display, along with the temperature, spindle type, and rotational speed.
- Shear Rate Dependence (Optional): To assess if the fluid is Newtonian, measurements can be repeated at different rotational speeds (shear rates). For a Newtonian fluid, the viscosity will be independent of the shear rate.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining the viscosity of **1,10-Decanediol diacrylate**.

Conclusion

The viscosity of **1,10-Decanediol diacrylate** is a fundamental property that dictates its behavior in numerous applications. At 25°C, it exhibits a relatively low viscosity of 10 mPa·s, which is advantageous for many processing techniques.^[3] Understanding the standardized methods for viscosity measurement, such as capillary and rotational viscometry, is crucial for quality control and formulation development. While specific temperature-dependent viscosity data is limited, an inverse relationship between temperature and viscosity is expected, a factor that can be leveraged to optimize processing conditions. This guide provides the foundational knowledge for researchers and developers working with this versatile monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,10-Decanediol diacrylate | 13048-34-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- To cite this document: BenchChem. [Viscosity of 1,10-Decanediol Diacrylate Monomer: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083208#viscosity-of-1-10-decanediol-diacrylate-monomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com